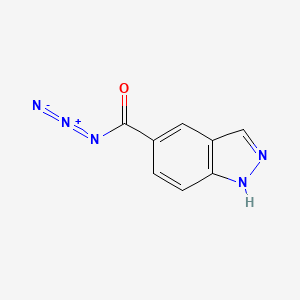

1H-indazole-5-carbonyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indazole-5-carbonyl azide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The azide functional group attached to the carbonyl carbon at the 5-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative. The reaction conditions typically involve:

Step 1: Conversion of 1H-indazole-5-carboxylic acid to 1H-indazole-5-carbonyl chloride using thionyl chloride in an inert solvent like dichloromethane.

Step 2: Reaction of 1H-indazole-5-carbonyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to form this compound.

Industrial Production Methods:

化学反応の分析

1H-Indazole-5-carbonyl azide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Decomposition Reactions: Under thermal or photochemical conditions, the azide group can decompose to release nitrogen gas, forming reactive nitrenes that can insert into C-H or N-H bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and mild heating.

Cycloaddition: Copper(I) catalysts, polar solvents like water or DMF.

Decomposition: Heat or ultraviolet light.

Major Products:

Amines: From nucleophilic substitution.

Triazoles: From cycloaddition reactions.

Nitrenes: From azide decomposition.

科学的研究の応用

1H-Indazole-5-carbonyl azide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and indazole derivatives.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies due to its ability to undergo click chemistry reactions.

Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers, where the azide group can be used for cross-linking and functionalization.

作用機序

1H-Indazole-5-carbonyl azide can be compared with other indazole derivatives and azide-containing compounds:

1H-Indazole-5-carboxylic Acid: Lacks the azide group, making it less reactive in certain cycloaddition and decomposition reactions.

1H-Indazole-5-carbonyl Chloride: Precursor to the azide derivative, more reactive towards nucleophiles.

Benzyl Azide: Similar azide functionality but lacks the indazole ring, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the combination of the indazole ring and the azide group, providing a versatile platform for various chemical transformations and applications in multiple fields.

類似化合物との比較

- 1H-Indazole-5-carboxylic Acid

- 1H-Indazole-5-carbonyl Chloride

- Benzyl Azide

生物活性

1H-Indazole-5-carbonyl azide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on a review of recent literature and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₃N₅O, features an indazole ring system substituted with a carbonyl azide group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biomolecules. The proposed mechanisms include:

- Covalent Binding : The azide group can undergo cycloaddition reactions, leading to the formation of stable adducts with nucleophilic sites in proteins or nucleic acids.

- Non-Covalent Interactions : The compound may also engage in hydrogen bonding and π-π stacking interactions, which can influence enzyme activity or receptor binding.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC₅₀ values indicate moderate potency against this cell line.

- Lung Cancer (A549) : Similar inhibitory effects observed .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study published in the Journal of Organic Chemistry highlighted the compound's ability to inhibit cancer cell growth through apoptosis induction mechanisms .

- Structure-Activity Relationship (SAR) : Research involving SAR analysis revealed that modifications to the indazole core could enhance its anticancer activity. For example, substituents on the indazole ring were found to affect binding affinity and selectivity towards cancer-related targets.

- Predictive Modeling : Advanced computational methods, including artificial neural networks, have been employed to predict the biological activity of various indazole derivatives, including this compound. These models suggest a strong correlation between structural features and biological efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Oral Bioavailability : The presence of functional groups conducive to absorption indicates potential for good oral bioavailability.

- Metabolic Stability : Studies indicate that the compound exhibits metabolic stability in liver microsomes, which is crucial for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Indazole derivative | Anticancer, enzyme inhibition |

| Indole-3-carboxylic acid | Indole derivative | Antioxidant, anticancer |

| Benzamide derivatives | Amide compounds | Anti-inflammatory |

特性

IUPAC Name |

1H-indazole-5-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGJDJVIDZHANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。